(S)-2-(1-Aminopropyl)benzoicacidhcl

Chiral Chemistry Stereochemistry Enantiomeric Differentiation

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. It features a benzoic acid core with an ortho-substituted (S)-1-aminopropyl side chain, provided as the hydrochloride salt for enhanced handling and solubility.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13052827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-Aminopropyl)benzoicacidhcl
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyRYWMDKBZWWSZPI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(1-Aminopropyl)benzoic acid hydrochloride – Enantiopure ortho-substituted amino acid building block


(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. It features a benzoic acid core with an ortho-substituted (S)-1-aminopropyl side chain, provided as the hydrochloride salt for enhanced handling and solubility . The compound, identified by CAS 1391467-13-2, has a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of 215.67 g/mol [1]. It serves as a research intermediate in medicinal chemistry and asymmetric synthesis, where the defined (S)-stereochemistry is a critical parameter for downstream applications .

The Risk of Substitution: Why (S)-2-(1-Aminopropyl)benzoic acid HCl Cannot Be Replaced by Common Analogs


Generic substitution with a racemic mixture, the (R)-enantiomer, or a close structural analog (e.g., 2-(aminomethyl)benzoic acid) will introduce a different 3-D arrangement of atoms, alter physicochemical properties like solubility, and change chemical reactivity profiles . For a scientific user, this can lead to a loss of stereochemical induction in asymmetric synthesis or a completely different biological interaction if the compound is used in an assay, as the biological target will discriminate between enantiomers . Similarly, substituting the free base for the hydrochloride salt may compromise aqueous solubility and formulation stability, which are essential for reproducible experimental workflows .

Quantitative Differentiation Evidence for (S)-2-(1-Aminopropyl)benzoic acid hydrochloride


Absolute Stereochemistry: (S)-enantiomer vs. (R)-enantiomer

The (S)-enantiomer of 2-(1-aminopropyl)benzoic acid hydrochloride is the enantiomer of its (R)-counterpart. This differentiation is absolute and based on the spatial arrangement of the aminopropyl substituent at the chiral center, as confirmed by stereochemical descriptors in SMILES notation: CC[C@@H](C1=CC=CC=C1C(=O)O)N for the (S)-form versus CC[C@H](C1=CC=CC=C1C(=O)O)N for the (R)-form [1][2]. The distinct InChIKey for each compound (WKMBRZZNMFIETI-FVGYRXGTSA-N for (S) vs. WKMBRZZNMFIETI-SBSPUUFOSA-N for (R)) provides an unambiguous digital fingerprint for chemical procurement [1][2].

Chiral Chemistry Stereochemistry Enantiomeric Differentiation

Enantiomeric Purity vs. Racemic Mixture

The (S)-enantiomer is offered as a single enantiomer with a standard purity of 95%, as specified by suppliers like Bidepharm, which provide batch-specific quality control data including NMR, HPLC, and GC . In contrast, the racemic mixture (CAS 2702419-61-0) contains a 1:1 ratio of (S)- and (R)-enantiomers, resulting in no net optical activity and a maximum theoretical enantiomeric excess (ee) of 0% . The use of a 95% pure single enantiomer ensures a defined ee, which is critical for reproducible asymmetric synthesis or biological assays where one enantiomer may be inactive or have opposing effects.

Chiral Purity Procurement Specification Enantiomeric Excess

Salt Form: Hydrochloride vs. Free Base and its Impact on Solubility

The hydrochloride salt form (CAS 1391467-13-2) exhibits a molecular weight of 215.67 g/mol and is a distinct chemical entity from the free base (CAS 1213208-78-6, MW: 179.22 g/mol) [1][2]. The salt formation introduces an ionic character that enhances solubility in polar solvents, a feature documented in vendor descriptions . While precise aqueous solubility values are not published for this compound, the general principle of increased aqueous solubility for hydrochloride salts of amines is well-established and is a key driver for its procurement over the neutral free base in biological assay preparation or aqueous reaction conditions.

Salt Selection Aqueous Solubility Formulation Stability

Ortho-Substitution Pattern: Reactivity Advantages over Meta-Substituted Analogs

The ortho-substitution pattern of the aminopropyl group relative to the carboxylic acid in (S)-2-(1-aminopropyl)benzoic acid provides a distinct chemical reactivity profile. Unlike the meta-substituted analog 3-(1-aminopropyl)benzoic acid (CAS 1270401-31-4), the ortho arrangement facilitates intramolecular interactions, such as cyclization to form lactams or other heterocycles . This proximity effect is a class-level property of ortho-substituted benzoic acid derivatives and is not available to the meta- or para- isomers, making the ortho compounds uniquely suited for certain synthetic applications [1].

Chemical Reactivity Intramolecular Cyclization Ortho Effect

Chain Length: Aminopropyl vs. Shorter Aminoethyl or Aminomethyl Analogs

The 1-aminopropyl side chain in (S)-2-(1-aminopropyl)benzoic acid provides increased lipophilicity and steric bulk compared to the shorter (S)-2-(1-aminoethyl)benzoic acid (CAS 1187930-32-0) or 2-(aminomethyl)benzoic acid (CAS 25672-97-3) [1]. This difference in logP and molecular volume can be estimated computationally. The additional carbon in the propyl chain can alter the compound's orientation within a chiral pocket or its reactivity profile in subsequent synthetic transformations, offering a distinct set of physicochemical properties that a shorter chain cannot replicate .

Structure-Activity Relationship Sterics Chain Length

Procurement-Relevant Application Scenarios for (S)-2-(1-Aminopropyl)benzoic acid HCl


Asymmetric Synthesis with Defined Chiral Induction

The (S)-enantiopure form (CAS 1391467-13-2) is the definitive choice for use as a chiral building block or ligand precursor in asymmetric catalysis, where the (R)-enantiomer (CAS 1391431-01-8) or the racemic mixture (CAS 2702419-61-0) would lead to opposite or racemic products. The confirmed (S)-stereochemistry ensures predictable stereochemical outcomes as demonstrated by its distinct InChIKey .

Aqueous-Phase Biochemical Assays Requiring Soluble Building Blocks

The hydrochloride salt form is directly suitable for dissolution in aqueous buffers, a requirement for many biological assays. In contrast, the free base (CAS 1213208-78-6) has limited water solubility, often requiring an additional salt-formation step. Procuring the pre-formed HCl salt aligns with the workflow advantages described by vendors .

Synthesis of ortho-Fused Heterocyclic Libraries

The ortho relationship between the carboxylic acid and the aminopropyl chain enables intramolecular cyclization reactions, which are a foundational method for building lactam- or heterocycle-containing compound libraries. This reactivity is a direct consequence of the ortho-substitution pattern and is not possible with meta- or para-substituted analogs like 3-(1-aminopropyl)benzoic acid .

Structure-Activity Relationship (SAR) Studies on Chain Length

For systematic SAR investigations, the three-carbon chain of this compound provides a distinct steric and electronic profile compared to shorter one- or two-carbon analogs. Its controlled procurement enables precise investigation of the role of chain length in target binding or reactivity, a task where using an analog of different length would confound the results .

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